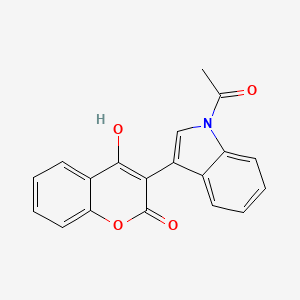

3-(1-乙酰-1H-吲哚-3-基)-4-羟基-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one” is a derivative of indole . Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

A variety of 1-acetyl-1H-indol-3-yl derivatives have been prepared from indole-3-carboxaldehyde. The Knoevenagel reaction between indole-3-carboxaldehyde and active methylene or non-active methylene compounds yielded the corresponding condensation product, indole-3-yl derivatives .

Molecular Structure Analysis

While specific structural data for “3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one” was not found, related compounds such as [(1-acetyl-1H-indol-3-yl)oxy]phosphonic acid and Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate have been analyzed .

科学研究应用

合成协议和化学重要性

3-(1-乙酰-1h-吲哚-3-基)-4-羟基-2h-色烯-2-酮等相关化合物的合成和应用,如6H-苯并[c]色烯-6-酮,由于其有限的天然获取性和显著的药理特性而备受关注。这些化合物的合成协议包括铃木偶联反应、3-甲酰香豆素与1,3-双(甲硅烷基烯醇醚)的反应以及自由基介导的环化,突出了它们在药物应用中的多功能性和潜力 (Mazimba, 2016)。

药理作用和健康影响

吲哚衍生物和肝脏保护:吲哚衍生物,包括与3-(1-乙酰-1h-吲哚-3-基)-4-羟基-2h-色烯-2-酮相关的衍生物,已显示出对慢性肝损伤的保护作用,展示了它们作为治疗病毒性肝炎、肝脂肪变性和肝细胞癌等病症的治疗剂的潜力。这些化合物通过调节转录因子、减轻氧化应激和抑制DNA合成等机制发挥作用 (Wang et al., 2016)。

抗氧化活性:香豆素的化学结构与3-(1-乙酰-1h-吲哚-3-基)-4-羟基-2h-色烯-2-酮的核心结构密切相关,使这些化合物能够作为有效的抗氧化剂。它们的活性归因于2H-色烯-2-酮核心,它能使自由基离域并作为自由基清除剂,突出了它们在减轻氧化应激和促进抗炎和抗癌特性中的重要性 (Torres et al., 2014)。

作用机制

Target of Action

Indoles and chromenones are known to interact with a variety of biological targets. For instance, some indole derivatives are known to interact with serotonin receptors in the brain .

Mode of Action

The mode of action of indoles and chromenones can vary greatly depending on their specific chemical structure and the biological target they interact with. Some indole derivatives, for example, can act as agonists or antagonists at serotonin receptors .

Biochemical Pathways

Indoles and chromenones can be involved in a variety of biochemical pathways. For example, indole is a precursor to the neurotransmitter serotonin and can therefore be involved in pathways related to mood regulation .

Pharmacokinetics

The ADME properties of indoles and chromenones can vary greatly depending on their specific chemical structure. Some indole derivatives, for example, are known to cross the blood-brain barrier, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of indoles and chromenones can vary greatly depending on their specific chemical structure and the biological target they interact with. Some indole derivatives, for example, can have psychoactive effects due to their interaction with serotonin receptors in the brain .

Action Environment

The action, efficacy, and stability of indoles and chromenones can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

3-(1-acetylindol-3-yl)-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-11(21)20-10-14(12-6-2-4-8-15(12)20)17-18(22)13-7-3-5-9-16(13)24-19(17)23/h2-10,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXQMMGMYZLGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2728698.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2728704.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2728712.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2728715.png)

![N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728718.png)

![N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2728721.png)